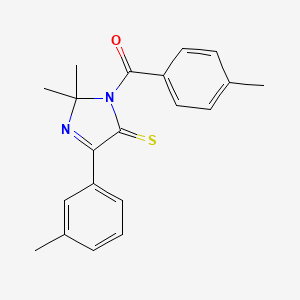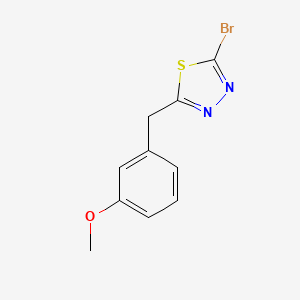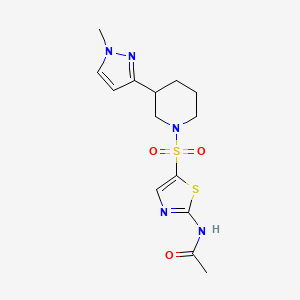![molecular formula C22H17N3O B2940822 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-43-5](/img/structure/B2940822.png)
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxalines have been used as reagents for the synthesis of biologically important condensed derivatives . They have been used in the design and development of numerous compounds, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis
Quinoxaline has a molar mass of 130.150 g·mol−1. It has a melting point of 29-32 °C and a boiling point of 220 to 223 °C .科学的研究の応用
Pharmacological Research
Quinoxaline derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects . The specific structure of “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” may be explored for its potential interaction with various biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Material Science
In the field of material science, quinoxalines are known for their role in the development of optoelectronic materials . Their ability to conduct electricity and interact with light makes them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic structure of this compound could be harnessed to create advanced materials with specific optical properties.
Chemical Synthesis
Quinoxaline derivatives serve as key intermediates in the synthesis of complex organic molecules . The indolo[2,3-b]quinoxaline moiety, in particular, can be used to construct biheterocyclic systems through acid-catalyzed rearrangements, leading to the development of new compounds with potential industrial and pharmaceutical applications.
Catalysis
The structural framework of quinoxalines allows them to act as ligands in catalytic processes . They can stabilize transition metal complexes and facilitate various chemical reactions, including oxidation and reduction processes. This compound’s unique substituents might influence its binding affinity and catalytic activity, making it a subject of interest in catalysis research.
Environmental Science
Quinoxalines have been investigated for their ability to degrade environmental pollutants . Their incorporation into photocatalytic materials can lead to the breakdown of harmful substances under light irradiation. Research into “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” could explore its efficacy in environmental cleanup efforts.
Analytical Chemistry
In analytical chemistry, quinoxalines can be used as fluorescent probes or sensors due to their luminescent properties . The compound could be studied for its potential use in detecting specific ions or molecules, providing a valuable tool for chemical analysis and diagnostics.
作用機序
While specific information on the mechanism of action of “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” is not available, quinoxaline derivatives have been studied for their potential biological activities. For example, pyrrolo[3,2-b]quinoxaline-derivatives have been studied as kinase inhibitors .
将来の方向性
特性
IUPAC Name |
6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNZERNIQPONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)




![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)





![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)